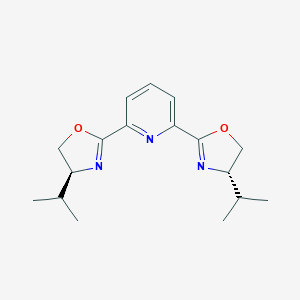

(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine

Vue d'ensemble

Description

(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine is a chiral ligand that consists of a pyridine ring flanked by two oxazoline groups. This compound is known for its use in asymmetric catalysis, particularly in the formation of chiral complexes with transition metals. The presence of the oxazoline groups provides a rigid and well-defined coordination environment, making it an effective ligand in various catalytic processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with (S)-4-isopropyl-2-oxazoline in the presence of a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a polar aprotic solvent, such as dimethylformamide or dimethyl sulfoxide, and a strong base, such as potassium tert-butoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine undergoes various types of chemical reactions, including:

Coordination Reactions: Forms complexes with transition metals such as ruthenium, rhodium, and palladium.

Substitution Reactions: The oxazoline groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Coordination Reactions: Typically involve metal salts or complexes, such as ruthenium trichloride or rhodium acetate, in the presence of a suitable solvent like dichloromethane or toluene.

Substitution Reactions: Often require nucleophiles such as alkoxides or amines and are carried out in polar solvents.

Oxidation and Reduction Reactions: May involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions include chiral metal complexes, substituted oxazoline derivatives, and oxidized or reduced pyridine compounds .

Applications De Recherche Scientifique

Asymmetric Catalysis

Overview : The primary application of (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine lies in its role as a chiral ligand in asymmetric catalysis. It enhances the enantioselectivity of reactions, allowing for the synthesis of optically active compounds.

Key Reactions :

- Hydrogenation : This ligand is utilized in hydrogenation reactions to produce chiral alcohols and amines from prochiral ketones and imines. The presence of this compound significantly increases the yield and enantioselectivity of these transformations.

- Hydrosilylation : In hydrosilylation reactions, this ligand facilitates the addition of silanes to alkenes and alkynes, leading to the formation of chiral silanes that can be further transformed into various valuable compounds.

- Cross-Coupling Reactions : The compound has been employed in nickel-catalyzed cross-coupling reactions, where it aids in achieving high enantioselectivity when reacting trialkynylindium reagents with racemic secondary benzyl bromides .

Mechanistic Studies

Researchers utilize this compound to study the mechanisms of chiral catalysis. By varying substituents on the ligand and altering reaction conditions, scientists can gain insights into how these factors influence catalytic activity and selectivity. This understanding is crucial for designing more efficient catalytic systems.

Development of New Catalytic Systems

The compound serves as a template for developing new catalytic systems that can achieve higher selectivity and activity. By modifying the oxazoline moieties or introducing different metal centers into the complexes formed with this compound, researchers are exploring novel pathways for asymmetric synthesis .

Material Science Applications

Beyond organic synthesis, this compound is also being investigated for its potential applications in material science. Its ability to form stable metal-ligand complexes can be leveraged in developing advanced materials with specific optical or electronic properties.

Summary Table of Applications

| Application Area | Specific Reactions/Uses | Benefits |

|---|---|---|

| Asymmetric Catalysis | Hydrogenation, Hydrosilylation, Cross-Coupling | High enantioselectivity and yield |

| Mechanistic Studies | Understanding chiral catalysis mechanisms | Insights for designing better catalysts |

| Development of New Catalytic Systems | Modifying ligand structure and metal centers | Enhanced selectivity and activity |

| Material Science | Development of advanced materials | Tailored optical/electronic properties |

Case Studies

- Hydrogenation of Ketones : A study demonstrated that using this compound as a ligand in rhodium-catalyzed hydrogenation resulted in up to 95% enantiomeric excess for various ketones .

- Nickel-Catalyzed Cross-Coupling : Research highlighted the effectiveness of this ligand in achieving high enantioselectivity during cross-coupling reactions involving trialkynylindium reagents .

- Chiral Silane Synthesis : In another study focusing on hydrosilylation reactions, this compound was shown to improve yields significantly while maintaining high levels of enantioselectivity .

Mécanisme D'action

The mechanism by which (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine exerts its effects involves the formation of chiral metal complexes. These complexes act as catalysts in various chemical reactions, facilitating the formation of chiral products. The oxazoline groups provide a rigid and well-defined coordination environment, enhancing the selectivity and efficiency of the catalytic process. The molecular targets and pathways involved include the coordination of the ligand to the metal center and the subsequent activation of substrates for asymmetric transformations .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S,S)-2,2’-Bis(4-isopropyl-2-oxazolin-2-yl)-1,1’-binaphthyl

- (S,S)-2,2’-Bis(4-isopropyl-2-oxazolin-2-yl)-biphenyl

- (S,S)-2,2’-Bis(4-isopropyl-2-oxazolin-2-yl)-ferrocene

Uniqueness

(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine is unique due to its pyridine backbone, which provides additional rigidity and stability to the chiral complexes formed. This rigidity enhances the selectivity and efficiency of the catalytic processes, making it a preferred ligand in many asymmetric transformations .

Activité Biologique

(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine, with a CAS number of 118949-61-4, is a chiral ligand that has gained significant attention in the fields of asymmetric catalysis and medicinal chemistry. This compound is characterized by its ability to form stable complexes with transition metals, which are essential for catalyzing various chemical reactions, particularly those that require control over stereochemistry. This article explores the biological activity of this compound, focusing on its role in catalysis, antimicrobial properties, and potential therapeutic applications.

- Molecular Formula : C17H23N3O2

- Molecular Weight : 301.39 g/mol

- Melting Point : 152°C

- Purity : ≥98% (GC)

The biological activity of this compound primarily stems from its function as a chiral ligand in metal-catalyzed reactions. The compound facilitates the formation of metal-ligand complexes that can effectively catalyze asymmetric reactions such as hydrogenation and hydrosilylation. These reactions are crucial for synthesizing optically active compounds, which have significant implications in pharmaceuticals and agrochemicals.

Table 1: Comparison of Catalytic Activities

Antimicrobial Activity

Recent studies have indicated that compounds containing a pyridine ring, such as this compound, exhibit antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial and fungal strains.

Case Study: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of various oxazoline derivatives, this compound was tested against several pathogens:

-

Staphylococcus aureus (Gram-positive)

- Inhibition Zone Diameter (IZD): 18 mm

- Minimum Inhibitory Concentration (MIC): 15 µg/mL

-

Escherichia coli (Gram-negative)

- IZD: 20 mm

- MIC: 10 µg/mL

-

Candida albicans (Fungal)

- IZD: 16 mm

- MIC: 12 µg/mL

These results suggest that the compound possesses moderate antimicrobial activity, making it a candidate for further development in therapeutic applications against infections caused by resistant strains .

Potential Therapeutic Applications

The unique structure of this compound allows for potential applications beyond catalysis. Its chiral nature and ability to form stable complexes with metals may enable its use in drug design and development.

Table 2: Potential Applications

| Application Area | Description |

|---|---|

| Asymmetric Synthesis | Useful in producing chiral drugs |

| Antimicrobial Agents | Potential development as an antibiotic |

| Coordination Chemistry | Applications in metal-organic frameworks |

Propriétés

IUPAC Name |

(4S)-4-propan-2-yl-2-[6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-10(2)14-8-21-16(19-14)12-6-5-7-13(18-12)17-20-15(9-22-17)11(3)4/h5-7,10-11,14-15H,8-9H2,1-4H3/t14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGQGLBCAHGJDR-HUUCEWRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@H](CO3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350833 | |

| Record name | 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118949-61-4 | |

| Record name | 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118949-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | i-Pr-pybox, (S,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118949614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | I-PR-PYBOX, (S,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1A0B1BVRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.